

# Technical Support Center: Thermal Stability of Potassium Sodium Carbonate

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## Compound of Interest

Compound Name: Potassium sodium carbonate

Cat. No.: B087327

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **potassium sodium carbonate** ( $\text{KNaCO}_3$ ) at high temperatures.

## Frequently Asked Questions (FAQs)

Q1: What is the expected thermal behavior of **potassium sodium carbonate** at high temperatures?

A1: **Potassium sodium carbonate**, a mixture of potassium carbonate ( $\text{K}_2\text{CO}_3$ ) and sodium carbonate ( $\text{Na}_2\text{CO}_3$ ), is known for its high thermal stability. When heated, it will first undergo a solid-state phase transition before melting at a eutectic point that is lower than the melting point of either individual component. Decomposition occurs at significantly higher temperatures and is heavily influenced by the surrounding atmosphere.

Q2: At what temperature does **potassium sodium carbonate** melt?

A2: The exact melting point of a **potassium sodium carbonate** mixture depends on its composition. The eutectic mixture, which has the lowest melting point, is approximately 56 mol%  $\text{Na}_2\text{CO}_3$  and 44 mol%  $\text{K}_2\text{CO}_3$ , and it melts at around 710°C. For other compositions, the melting will occur over a range of temperatures.

Q3: Does **potassium sodium carbonate** undergo any phase transitions before melting?

A3: Yes, mixtures of sodium and potassium carbonate exhibit a solid-solid phase transition over a broad temperature range, typically between 375°C and 550°C (648 K and 823 K)[1]. This transition is a continuous process involving a change in the unit cell volume without a change in the crystal structure[1].

Q4: What is the decomposition temperature of **potassium sodium carbonate**?

A4: Both sodium carbonate and potassium carbonate are highly resistant to thermal decomposition[2]. Their mixtures are also very stable, with decomposition generally occurring at temperatures well above their melting points. The decomposition temperature is significantly affected by the atmosphere. For instance, in a CO<sub>2</sub> atmosphere, carbonate salts are more stable and can withstand temperatures up to 1000°C, while in an inert (argon) or air atmosphere, decomposition may begin at lower temperatures[3][4][5].

Q5: What are the decomposition products of **potassium sodium carbonate**?

A5: When **potassium sodium carbonate** does decompose at very high temperatures, it is expected to break down into the respective metal oxides (K<sub>2</sub>O and Na<sub>2</sub>O) and carbon dioxide (CO<sub>2</sub>) gas.

## Data Presentation

The following table summarizes the key thermal properties of the individual components of **potassium sodium carbonate** and their eutectic mixture.

Property	Sodium Carbonate (Na <sub>2</sub> CO <sub>3</sub> )	Potassium Carbonate (K <sub>2</sub> CO <sub>3</sub> )	Eutectic Mixture (KNaCO <sub>3</sub> )
Melting Point	851 °C	891 °C[6]	~710 °C
Boiling Point	Decomposes	Decomposes	Decomposes
Decomposition Temp.	>1000 °C	>1200 °C	>850 °C (atmosphere dependent)

## Troubleshooting Guide

Issue 1: Unexpected weight loss observed during Thermogravimetric Analysis (TGA) at low temperatures (e.g., 100-200°C).

- Possible Cause: The sample may contain moisture or be in a hydrated form. Sodium carbonate, for example, can absorb moisture from the air to form hydrates like sodium carbonate monohydrate ( $\text{Na}_2\text{CO}_3 \cdot \text{H}_2\text{O}$ )[\[7\]](#).
- Troubleshooting Steps:
  - Pre-dry the sample in an oven at a temperature above 100°C but below the onset of any phase transitions (e.g., 120°C) for several hours to remove absorbed water.
  - Store the sample in a desiccator to prevent rehydration before the experiment.
  - When analyzing TGA data, the initial weight loss at low temperatures can often be attributed to the loss of water.

Issue 2: The sample appears to be reacting with the crucible material at high temperatures.

- Possible Cause: Molten alkali carbonates can be corrosive, especially at very high temperatures. They can react with certain materials, such as silica-containing borosilicate glass.
- Troubleshooting Steps:
  - For high-temperature experiments with molten **potassium sodium carbonate**, use crucibles made of inert materials like platinum, alumina ( $\text{Al}_2\text{O}_3$ ), or zirconia ( $\text{ZrO}_2$ ).
  - Consult the chemical compatibility charts for your specific crucible material and the planned experimental temperatures.

Issue 3: Inconsistent or non-reproducible results in Differential Scanning Calorimetry (DSC) or TGA.

- Possible Cause 1: Inhomogeneous sample composition.
  - Troubleshooting: Ensure the potassium carbonate and sodium carbonate are thoroughly mixed to form a homogenous powder before the experiment. Grinding the components

together can help achieve this.

- Possible Cause 2: Variation in the experimental atmosphere.
  - Troubleshooting: The thermal stability of carbonates is highly dependent on the surrounding atmosphere[3][4][5]. Ensure a consistent and controlled atmosphere (e.g., flowing nitrogen, argon, or CO<sub>2</sub>) for all experiments.
- Possible Cause 3: Sample size and form.
  - Troubleshooting: Use a consistent sample mass (typically 5-10 mg for TGA) and form (e.g., fine powder) for all runs to ensure reproducibility[8][9]. A fine powder will have a larger surface area, leading to more uniform heat transfer.

Issue 4: The observed melting point is different from the expected eutectic temperature.

- Possible Cause: The composition of your mixture is not at the eutectic point.
- Troubleshooting Steps:
  - Verify the molar ratio of potassium carbonate to sodium carbonate in your mixture.
  - If a precise melting point is critical, consider preparing a series of mixtures with varying compositions to experimentally determine the eutectic point for your specific materials.

## Experimental Protocols

### Thermogravimetric Analysis (TGA)

This protocol outlines a general procedure for determining the thermal stability of **potassium sodium carbonate**.

- Sample Preparation:
  - Ensure the **potassium sodium carbonate** sample is a fine, homogenous powder. If starting with individual components, grind them together to achieve a uniform mixture.
  - Pre-dry the sample at 120°C for at least 4 hours to remove any absorbed moisture, then cool and store in a desiccator.

- Accurately weigh 5-10 mg of the sample into a TGA crucible (alumina or platinum is recommended)[8][9].
- Instrument Setup:
  - Place the crucible in the TGA instrument.
  - Select the desired atmosphere (e.g., high-purity nitrogen, argon, or carbon dioxide) with a constant flow rate (e.g., 20-50 mL/min).
  - Set the temperature program:
    - Equilibrate at a starting temperature of 30°C.
    - Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature above the expected decomposition range (e.g., 1100°C).
- Data Analysis:
  - Plot the sample weight (as a percentage of the initial weight) versus temperature.
  - The onset of decomposition is identified as the temperature at which a significant weight loss begins.
  - The derivative of the TGA curve (DTG curve) can be used to identify the temperature of the maximum rate of decomposition.

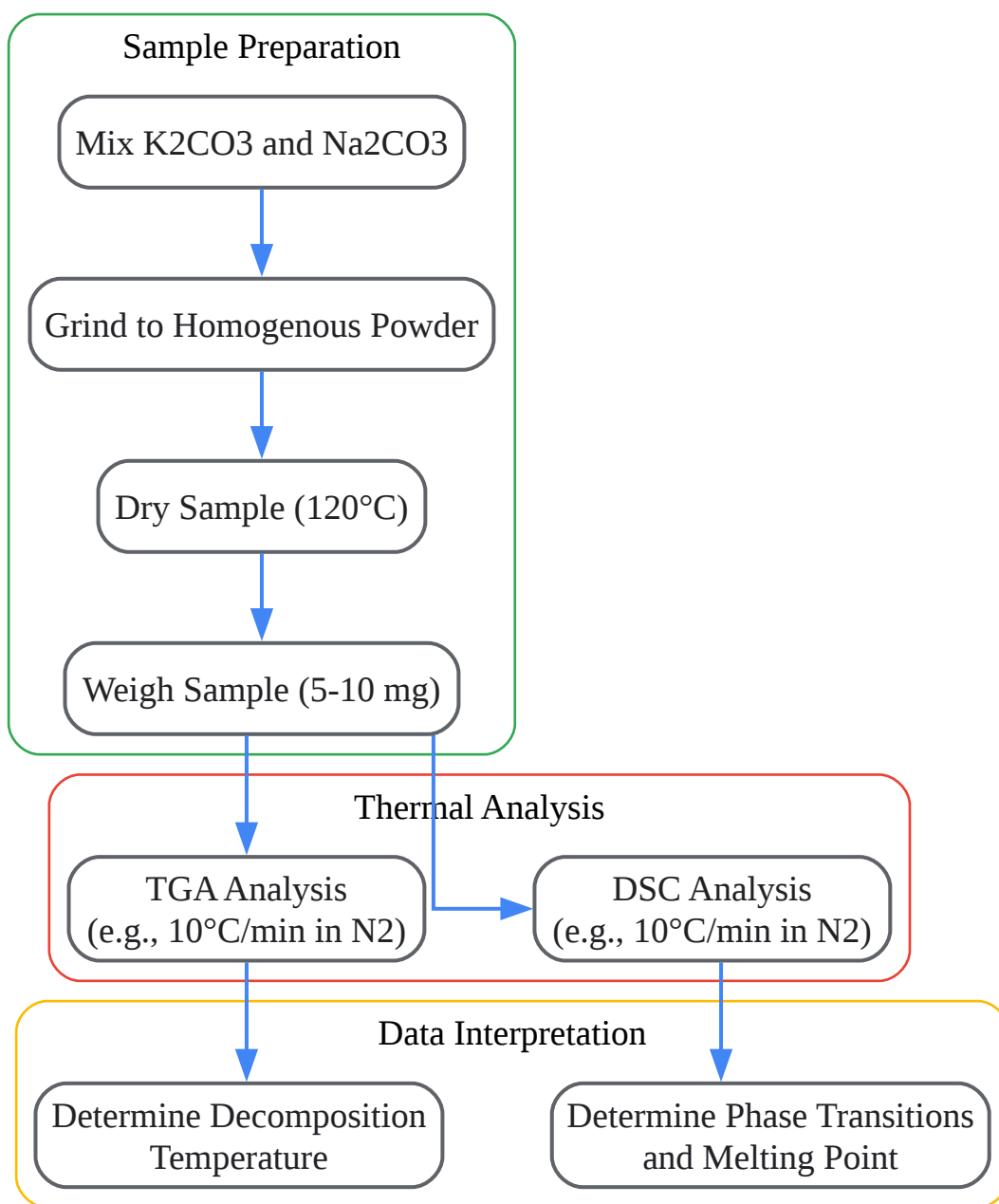
## Differential Scanning Calorimetry (DSC)

This protocol provides a general method for determining the melting point and phase transitions of **potassium sodium carbonate**.

- Sample Preparation:
  - Prepare a homogenous, dry powder sample as described for TGA.
  - Accurately weigh 5-10 mg of the sample into a DSC pan (aluminum pans can be used for temperatures up to 600°C; for higher temperatures, use gold or platinum pans).

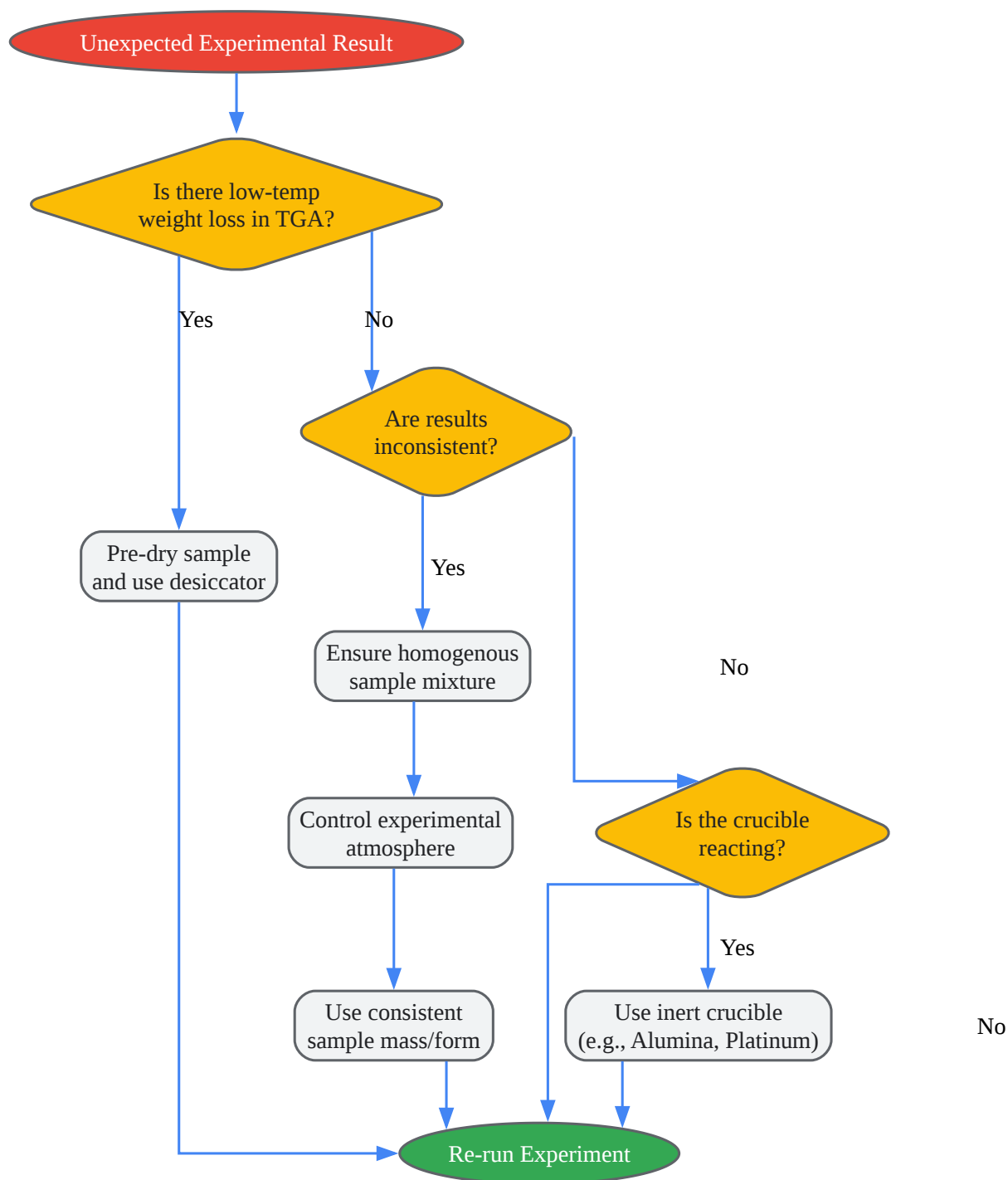
- Hermetically seal the pan to prevent any interaction with the atmosphere.
- Instrument Setup:
  - Place the sealed sample pan and an empty reference pan in the DSC cell.
  - Use an inert purge gas (e.g., nitrogen or argon) at a constant flow rate.
  - Set the temperature program:
    - Equilibrate at a temperature below the expected first phase transition (e.g., 200°C).
    - Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above the melting point (e.g., 800°C).
    - Include a cooling segment at the same rate to observe solidification behavior.
- Data Analysis:
  - Plot the heat flow versus temperature.
  - Endothermic peaks (heat absorption) indicate phase transitions and melting. The peak onset temperature is typically reported as the transition or melting point.
  - The area under the melting peak can be used to calculate the enthalpy of fusion.

## Visualizations



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Caption: Experimental workflow for thermal analysis.



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Caption: Troubleshooting flowchart for common issues.



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